Home > Products > Screening Compounds P13736 > Lomitapide mesylate
Lomitapide mesylate - 202914-84-9

Lomitapide mesylate

Catalog Number: EVT-273530
CAS Number: 202914-84-9
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lomitapide mesylate is a novel pharmacological agent that has garnered significant attention for its role in the management of homozygous familial hypercholesterolemia (HoFH), a rare and severe form of hypercholesterolemia. HoFH is characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) and an increased risk of premature atherosclerotic cardiovascular disease. Traditional lipid-lowering therapies are often insufficient for patients with HoFH due to their limited ability to upregulate LDL receptor expression, which is dysfunctional in this condition46.

Applications in Various Fields

Cardiovascular Disease Management

The primary application of lomitapide is in the treatment of HoFH, where it has been shown to achieve a mean reduction of more than 50% in plasma LDL-C concentrations, either as monotherapy or in combination with other lipid-lowering treatments. This significant reduction in LDL-C is crucial for patients with HoFH, as it can potentially lower the risk of cardiovascular events associated with elevated cholesterol levels1345.

Drug Interactions and Safety Profile

Lomitapide's interaction with other lipid-lowering agents, such as statins and ezetimibe, has been extensively studied. It is known to interact with CYP3A4 substrates, and dose adjustments are recommended when used concurrently with such agents. Additionally, lomitapide can affect the pharmacokinetics of warfarin, necessitating close monitoring of the International Normalized Ratio (INR) in patients receiving both medications2.

The safety profile of lomitapide includes significant gastrointestinal adverse effects and increases in hepatic fat levels, which are important considerations for long-term therapy. Despite these concerns, studies have shown that the benefits of LDL-C reduction with lomitapide may outweigh the risks for patients with HoFH456.

Neuroprotection and Autophagy

Interestingly, lomitapide has been explored for its potential neuroprotective effects in the context of cerebral ischemia/reperfusion injury. It has been suggested that lomitapide may promote neuronal autophagy and inhibit microglial migration, offering a novel therapeutic avenue for stroke management8.

Inflammatory and Lipid Profile Effects

Lomitapide's impact on other lipid and inflammatory markers has also been investigated. While it does not significantly alter PCSK9 and Lp(a) levels, some changes in inflammatory mediators, including a potential reduction in high-sensitivity C-reactive protein (hsCRP), suggest an anti-inflammatory effect that may contribute to its overall benefit in managing HoFH9.

HDL Cholesterol and Cholesterol Efflux Capacity

Although lomitapide reduces HDL cholesterol levels, its effect on the cholesterol efflux capacity (CEC) of HDL is complex. While ABCA1-mediated CEC decreases, the overall impact on HDL's anti-atherogenic potential does not seem to be consistently altered, which may indicate a net positive effect in the context of HoFH treatment7.

Future Directions
  • Long-Term Safety and Efficacy: Continued investigation is needed to assess the long-term safety and efficacy of Lomitapide mesylate, particularly in HoFH treatment. [] Large-scale, long-term studies are crucial to determine its impact on cardiovascular outcomes and overall patient well-being. []

  • Understanding Hepatic Effects: Further research is necessary to fully characterize the potential hepatic effects of Lomitapide mesylate due to its mechanism of action involving lipid metabolism. [] [] Studies should focus on understanding the long-term impact of Lomitapide on liver health and the clinical significance of any observed changes in liver function tests or imaging.

  • Expanding Therapeutic Applications: Given the promising findings in pre-clinical studies, exploring the therapeutic potential of Lomitapide mesylate beyond HoFH, such as in neuroprotection and cancer treatment, represents an exciting avenue for future research. [] []

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic Acid

    Compound Description: 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid is a crucial intermediate compound in the synthesis of lomitapide mesylate. It does not possess any reported biological activities related to lipid-lowering or microsomal triglyceride transfer protein inhibition.

    Relevance: This compound serves as a direct precursor in the multi-step synthesis of lomitapide mesylate. The chemical structure of 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid is incorporated into the final structure of lomitapide mesylate.

Mipomersen Sodium

    Compound Description: Mipomersen sodium, similar to lomitapide mesylate, is a medication approved for the treatment of homozygous familial hypercholesterolemia (HoFH). It functions through a distinct mechanism, targeting the production of apolipoprotein B, a key component of low-density lipoprotein cholesterol.

    Relevance: Although structurally dissimilar to lomitapide mesylate, mipomersen sodium is considered a related compound due to its shared therapeutic indication for HoFH and its comparable effects on lipid profiles, including reductions in total cholesterol, low-density lipoprotein cholesterol, non-high-density lipoprotein cholesterol, apolipoprotein B, lipoprotein (a), and triglycerides.

Classification

Lomitapide mesylate belongs to the class of drugs known as microsomal triglyceride transfer protein inhibitors. It is categorized as an antihyperlipidemic agent due to its function in lowering lipid levels in patients with specific genetic predispositions to high cholesterol .

Synthesis Analysis

The synthesis of lomitapide mesylate involves several chemical reactions. The primary method includes the condensation of a bromobutyl derivative of 9H-fluorene carboxamide with various piperidine derivatives.

Key Steps in Synthesis

  1. Formation of Bromobutyl Derivative: The synthesis begins with the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran to form a bromobutyl derivative.
  2. Amidation: This intermediate undergoes chlorination using oxalyl chloride to yield an acid chloride, followed by amidation with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine.
  3. Final Condensation: The resulting compound is then condensed with a biphenyl carboxylic acid derivative to produce lomitapide. The final product can be purified through column chromatography .
Molecular Structure Analysis

Lomitapide mesylate has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.

Molecular Formula

  • Chemical Name: N-(2,2,2-trifluoroethyl)-9-[4-[4-[4'-(trifluoromethyl)-1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9H-fluorene-9-carboxamide
  • Molecular Formula: C27_{27}H30_{30}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 505.63 g/mol

Structural Features

  • The structure features a fluorene backbone with multiple substituents including trifluoroethyl and piperidine groups.
  • It exhibits significant steric hindrance due to its bulky groups, which influences its interaction with biological targets .
Chemical Reactions Analysis

Lomitapide mesylate participates in various chemical reactions primarily related to its synthesis and metabolic pathways.

Key Reactions

  1. Condensation Reactions: Integral to its synthesis, involving amine and acid derivatives.
  2. Oxidative Metabolism: In vivo, lomitapide undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to products that do not inhibit microsomal triglyceride transfer protein activity .
  3. Hydrolysis: Potential hydrolysis reactions can occur under physiological conditions, impacting its pharmacokinetics.
Mechanism of Action

Lomitapide exerts its therapeutic effects by inhibiting microsomal triglyceride transfer protein within the endoplasmic reticulum lumen.

Mechanistic Details

  • Inhibition of Lipoprotein Synthesis: By blocking microsomal triglyceride transfer protein activity, lomitapide reduces the synthesis and secretion of lipoproteins containing apolipoprotein B in both hepatocytes and enterocytes.
  • Reduction in Lipid Levels: This action leads to decreased production of very low-density lipoprotein and chylomicrons, ultimately lowering plasma low-density lipoprotein cholesterol levels .
Physical and Chemical Properties Analysis

Lomitapide mesylate exhibits distinct physical and chemical properties that are critical for its formulation and therapeutic efficacy.

Key Properties

  • Solubility: Lomitapide mesylate is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Crystallinity: New crystal forms have been developed which may enhance solubility and bioavailability .
Applications

Lomitapide mesylate is primarily used in clinical settings for managing hyperlipidemia associated with homozygous familial hypercholesterolemia.

Clinical Applications

  • Treatment of Homozygous Familial Hypercholesterolemia: Lomitapide is indicated as an adjunct therapy for patients who do not adequately respond to other lipid-lowering treatments.
  • Research Applications: Ongoing studies are investigating its effects on cardiovascular risk factors and potential applications in other dyslipidemias .
Introduction to Lomitapide Mesylate

Historical Development and Discovery

Lomitapide mesylate emerged from systematic drug discovery efforts initially targeting broad hypercholesterolemia treatments. Bristol-Myers Squibb researchers first identified the compound (designated BMS-201038) during high-throughput screening campaigns in the late 1990s, focusing on microsomal triglyceride transfer protein inhibition as a novel lipid-lowering mechanism [3] [6]. Early clinical development encountered significant challenges when Phase I trials revealed pronounced gastrointestinal adverse effects and hepatic steatosis, leading to discontinuation of development for mainstream hypercholesterolemia populations [5].

The compound was subsequently rescued through strategic repurposing for homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by severely impaired low-density lipoprotein receptor function. Aegerion Pharmaceuticals acquired development rights in 2003, recognizing that HoFH patients—facing life-threatening cholesterol levels refractory to conventional therapies—represented an unmet medical need where lomitapide's risk-benefit profile could prove acceptable [1] [5]. The pivotal Phase III trial (NCT00730236) demonstrated 50% reductions in low-density lipoprotein cholesterol in HoFH patients, establishing clinical proof-of-concept and enabling accelerated regulatory pathways [1] [3]. This development trajectory exemplifies targeted therapeutic repositioning for orphan diseases.

Table 1: Key Milestones in Lomitapide Development

YearEventSignificance
1990sDiscovery at Bristol-Myers Squibb (BMS-201038)Initial identification as MTP inhibitor
2003Acquisition by Aegerion PharmaceuticalsShift toward orphan disease indication
2008Phase II HoFH trial completionDemonstrated 50.9% LDL-C reduction
2012FDA approval (Juxtapid®)First MTP inhibitor approved for HoFH
2013EMA approval (Lojuxta®)European market authorization

Structural Characterization and Chemical Properties

Lomitapide mesylate is chemically designated as N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9H-fluoren-9-carboxamide monomethanesulfonate [1] [6]. Its molecular formula is C₄₀H₄₁F₆N₃O₅S, yielding a molecular weight of 789.83 g/mol for the mesylate salt form [6] [9]. The mesylate salt formulation was engineered to enhance physicochemical stability and oral bioavailability compared to the free base [6]. The compound features three distinct pharmacophores: a fluorene-carboxamide core, a piperidine linker, and a trifluoromethylbiphenyl carbonyl moiety—all essential for potent MTP inhibition [3].

Synthetic routes typically commence with 9H-fluorene-9-carboxylic acid, progressing through sequential alkylation, amidation, and coupling reactions. A documented five-step synthesis involves: (1) alkylation with 1,4-dibromobutane; (2) conversion to acid chloride; (3) amidation with 2,2,2-trifluoroethylamine; (4) Boc-piperidine alkylation; and (5) deprotection followed by acylation with 4'-(trifluoromethyl)biphenyl-2-carbonyl chloride [3]. Modifications to this route have optimized yield and purity for commercial manufacturing [3]. The mesylate salt formation occurs during final crystallization, ensuring pharmaceutical-grade purity exceeding 99.5% [6].

Table 2: Physicochemical Properties of Lomitapide Mesylate

PropertyValue/SpecificationAnalytical Method
CAS Registry Number202914-84-9IUPAC assignment
Molecular FormulaC₄₀H₄₁F₆N₃O₅SElemental analysis
Molecular Weight789.83 g/molMass spectrometry
SMILES NotationO=C(C1(CCCCN2CCC(NC(C3=CC=CC=C3C4=CC=C(C(F)(F)F)C=C4)=O)CC2)C5=C(C6=C1C=CC=C6)C=CC=C5)NCC(F)(F)F.O=S(C)(O)=OCanonical representation
LogP (Octanol-Water)7.89 ± 0.21Chromatographic determination
Protein Binding>99.8%Equilibrium dialysis
IC₅₀ (MTP Inhibition)8 nMIn vitro enzymatic assay [6]

Regulatory Approval Landscape

Lomitapide mesylate received its initial regulatory authorization from the United States Food and Drug Administration on December 21, 2012, under the trade name Juxtapid®, designated as an orphan drug for homozygous familial hypercholesterolemia [1] [2]. The European Medicines Agency followed on July 31, 2013, approving it as Lojuxta® under comparable indications [1] [7]. These approvals were predicated on orphan drug designations granted earlier (FDA: 2008; EMA: 2009), providing extended market exclusivity and development incentives [1] [2]. Regulatory approvals specifically mandated concomitant use with lipid-lowering therapies and low-fat diets, restricting distribution to Risk Evaluation and Mitigation Strategy programs in the US and controlled access schemes in Europe due to hepatic safety concerns [1] [4].

Patent protection remains a critical determinant of market exclusivity. The foundational compound patent (US 7,932,268) covering lomitapide's core structure expires in 2027, while formulation patents (US 9,433,617) extend protection until 2034 [2]. Supplementary Protection Certificates in Europe (e.g., SPC/GB14/005) prolong regulatory exclusivity until 2029 [2]. Pediatric investigation plans (PIPs) resulted in the 2022 patent extension (WO2022026684A1), exploring lomitapide for pediatric HoFH patients and potentially extending exclusivity [10]. Global approvals have expanded to include Mexico (2014), Canada (2015), and Japan (2017), though with varying labeling requirements [7].

Table 3: Global Regulatory Status and Intellectual Property

RegionApproval YearTrade NameKey Patents/Exclusivity
United States2012Juxtapid®US 8,618,135 (exp. 2027), US 10,555,938 (exp. 2034), Orphan Exclusivity until 2019
European Union2013Lojuxta®EP 1725234 (exp. 2024), SPC/GB14/005 (exp. 2029)
Japan2017Not identifiedJP 2014208683 (exp. 2032)
Canada2015Juxtapid®CA 2910191 (exp. 2031)
Mexico2014Juxtapid®MX 318891 (exp. 2029)

Properties

CAS Number

202914-84-9

Product Name

Lomitapide mesylate

IUPAC Name

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide

Molecular Formula

C40H41F6N3O5S

Molecular Weight

789.8 g/mol

InChI

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)

InChI Key

QKVKOFVWUHNEBX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Synonyms

AEGR 733
AEGR-733
AEGR733
BMS 201038
BMS-201038
BMS201038
Juxtapid
lomitapide

Canonical SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.